molecular formula C7H5FINO3 B13142620 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene

2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene

Cat. No.: B13142620
M. Wt: 297.02 g/mol
InChI Key: LJIUDHQIMRPANG-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H5FINO3 It is a derivative of benzene, substituted with fluorine, iodine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-iodoanisole, followed by fluorination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methoxy group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro group to an amine.

    Substitution: Nucleophiles such as sodium methoxide can replace the iodine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid, while reduction of the nitro group produces an amine.

Scientific Research Applications

2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and fluorine groups influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C7H5FINO3

Molecular Weight

297.02 g/mol

IUPAC Name

3-fluoro-2-iodo-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C7H5FINO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3

InChI Key

LJIUDHQIMRPANG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)I

Origin of Product

United States

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